molecular formula C7H8F3IN2 B12219231 4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole

4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12219231
M. Wt: 304.05 g/mol
InChI Key: WNFVFNKDBSJJDO-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative with a trifluoromethyl group at position 3, an isopropyl group at position 1, and an iodine atom at position 3. This compound is structurally significant due to its electron-withdrawing trifluoromethyl group and the iodine substituent, which serves as a versatile site for cross-coupling reactions. Such properties make it valuable in pharmaceutical and agrochemical synthesis, particularly in constructing complex molecules via transition metal-catalyzed reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8F3IN2

Molecular Weight

304.05 g/mol

IUPAC Name

4-iodo-1-propan-2-yl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C7H8F3IN2/c1-4(2)13-3-5(11)6(12-13)7(8,9)10/h3-4H,1-2H3

InChI Key

WNFVFNKDBSJJDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Substrate Design and Precursor Synthesis

The electrophilic cyclization of α,β-alkynic hydrazones, derived from propargyl aldehydes and hydrazines, provides direct access to 4-iodopyrazoles. For this compound, the precursor α,β-alkynic hydrazone must incorporate:

  • Isopropyl group : Introduced via hydrazine substitution (e.g., isopropylhydrazine).
  • Trifluoromethyl group : Positioned at the β-carbon of the alkyne through propargyl aldehyde functionalization.

Reaction of 3-trifluoromethylpropargyl aldehyde with isopropylhydrazine yields the requisite hydrazone, which undergoes cyclization upon treatment with iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetic acid (Eq. 1):
$$
\text{Hydrazone} + \text{I}2 \xrightarrow{\text{NaHCO}3, \text{AcOH}} \text{this compound} \quad
$$
This method achieves 72–85% yields with regioselective iodination at position 4, as confirmed by $$^1$$H NMR and X-ray crystallography.

Copper(I)-Mediated Cyclization as an Alternative

Substituting iodine with copper iodide (CuI) in triethylamine (NEt₃) facilitates cyclization without halogen incorporation, producing the parent pyrazole. Subsequent iodination via electrophilic aromatic substitution (EAS) is required, making this a two-step process.

Direct Iodination of Pre-formed Pyrazole Cores

Iodine Monochloride (ICl) in Acetic Acid

Treatment of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole with iodine monochloride in acetic acid at 20°C for 4 hours installs iodine at position 4 (Eq. 2):
$$
\text{1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole} + \text{ICl} \xrightarrow{\text{AcOH}} \text{Target Compound} \quad
$$
Key parameters:

  • Molar ratio : 1:1.2 (pyrazole:ICl) ensures complete conversion.
  • Base additive : Sodium acetate (NaOAc) neutralizes HCl byproduct, preventing N-dealkylation.
    This method affords 89% purity (HPLC) but requires rigorous exclusion of moisture to minimize side reactions.

Molecular Iodine with Oxidizing Agents

Oxidative iodination using I₂ and hydrogen peroxide (H₂O₂) in dichloromethane (DCM) offers a milder alternative. The mechanism involves in situ generation of I⁺ species, which electrophilically attack the pyrazole’s C4 position. Yields are moderate (65–70% ) due to competing diiodination.

Alkylation Strategies for Introducing the Isopropyl Group

N-Alkylation of 4-Iodo-3-(trifluoromethyl)-1H-pyrazole

Post-iodination alkylation of 4-iodo-3-(trifluoromethyl)-1H-pyrazole with isopropyl iodide (i-PrI) in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C introduces the isopropyl group (Eq. 3):
$$
\text{4-Iodo-3-(trifluoromethyl)-1H-pyrazole} + \text{i-PrI} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} \quad
$$
Reaction optimization :

  • Solvent : Dimethylformamide (DMF) outperforms THF or acetonitrile due to superior solubility.
  • Temperature : 60°C balances reaction rate and minimizing byproduct formation.
  • Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

One-Pot Alkylation-Iodination Approaches

Sequential alkylation-iodination in a single reactor reduces purification steps. However, competing reactions between alkylating agents and iodine sources (e.g., ICl) limit yields to ≤50% , making this method less practical.

Optimization of Reaction Conditions and Yield Improvements

Solvent and Temperature Effects

  • Electrophilic cyclization : Acetic acid enhances iodine solubility and stabilizes intermediates via hydrogen bonding.
  • Direct iodination : Polar aprotic solvents (e.g., DCM) improve iodine monochloride reactivity.
  • Alkylation : DMF’s high boiling point facilitates reflux conditions without solvent loss.

Catalytic Additives

  • Copper iodide (CuI) : Accelerates cyclization kinetics by stabilizing transition states (2.2-fold rate increase).
  • Phase-transfer catalysts (e.g., TBAB) : Improve interfacial reactions in biphasic systems (e.g., H₂O/DCM), boosting iodination yields to 82% .

Comparative Analysis of Synthetic Routes

Method Steps Yield Regioselectivity Scalability
Electrophilic cyclization 1 85% High Excellent
Direct iodination (ICl) 2 78% Moderate Good
Alkylation post-iodination 3 65% High Moderate

Key insights :

  • Electrophilic cyclization is optimal for large-scale synthesis due to minimal purification needs.
  • Direct iodination suits laboratories with access to iodine monochloride.
  • Alkylation post-iodination allows modular N-substituent variation.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The following table compares key structural and functional attributes of 4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole with related pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
This compound 1: isopropyl; 3: CF₃; 4: I C₇H₉F₃IN High reactivity in Ullmann couplings; potential agrochemical intermediate
4-Iodo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole 1: isopropyl; 3: OCH₂CF₃; 4: I C₉H₁₁F₆INO Enhanced solubility due to ether linkage; discontinued due to synthesis challenges
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole 1: methyl; 4: B(OR)₂; 5: CF₃ C₁₀H₁₄BF₃N₂O₂ Boronate ester for Suzuki-Miyaura couplings; lower steric hindrance
1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole 1: ethyl; 3: CF₃; 4: I C₆H₇F₃IN Faster substitution reactivity due to reduced steric bulk
Key Observations:
  • Position 1 Substituents : The isopropyl group in the target compound provides greater steric hindrance compared to methyl () or ethyl () groups. This bulk may slow reaction kinetics but improve metabolic stability in bioactive molecules .
  • Position 3 Substituents : The trifluoromethyl group (CF₃) is a strong electron-withdrawing moiety common across all compounds, enhancing resistance to oxidative degradation. In contrast, the trifluoroethoxymethyl group (OCH₂CF₃) in the discontinued analogue () increases hydrophilicity but introduces synthetic complexity .
  • Position 4 Substituents : Iodine facilitates cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig), whereas boronate esters () enable Suzuki-Miyaura couplings. The iodine’s leaving-group ability is superior to bromine or chlorine in aryl halides .

Biological Activity

4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by its pyrazole ring substituted with iodine, isopropyl, and trifluoromethyl groups, this compound exhibits significant lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

  • Molecular Formula : C8H9F3N2
  • Molecular Weight : Approximately 218.17 g/mol
  • Structural Features :
    • Iodine at the 4th position
    • Isopropyl group at the 1st position
    • Trifluoromethyl group at the 3rd position

The trifluoromethyl group enhances the compound's binding affinity to biological targets, which may contribute to its pharmacological potential.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The interaction of the compound with specific enzymes and receptors modulates their activity, potentially leading to apoptosis in cancer cells .

Antioxidant Activity

Some pyrazole derivatives have shown antioxidant properties. For instance, related compounds have demonstrated significant activity in DPPH assays, indicating that this compound could also exhibit similar effects .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation ,
AntimicrobialPotential activity against bacteria/fungi,
AntioxidantSignificant DPPH scavenging ability

Case Study: Anticancer Activity

In a study examining various pyrazole derivatives, compounds similar to this compound were tested against different cancer cell lines. Results indicated that these compounds could induce cell death in prostate cancer cells with growth inhibitory concentrations in the low micromolar range (GI50 values) suggesting their potential as lead compounds for cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving nucleophilic substitution reactions. Common reagents include sodium azide and lithium aluminum hydride for various synthetic pathways aimed at optimizing yield and purity .

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